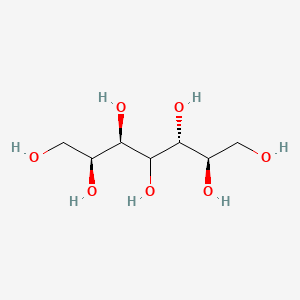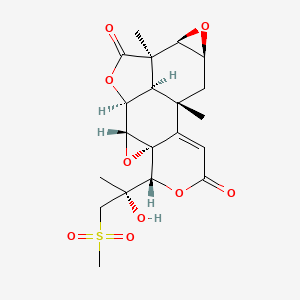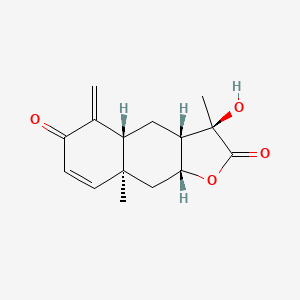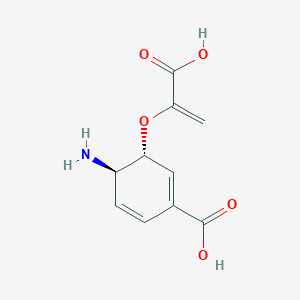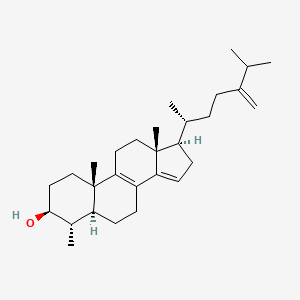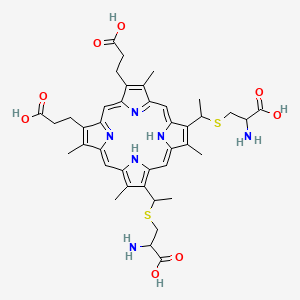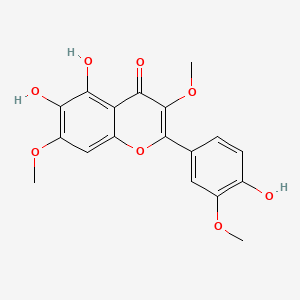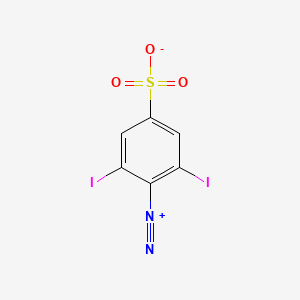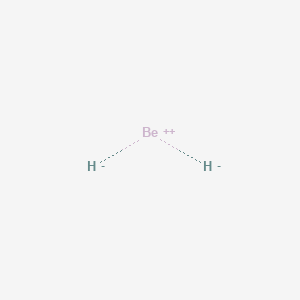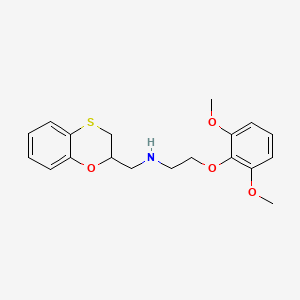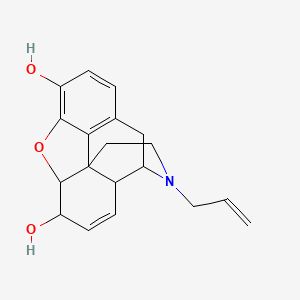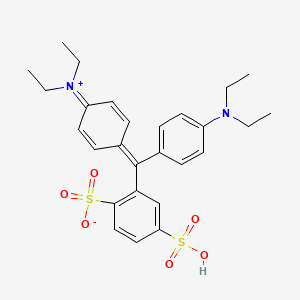
711389-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
711389-S is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 711389-S typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichlorophenyl vinyl imidazole.
Intermediate Formation: The intermediate compound is then reacted with 3-isopropylamino-2-hydroxypropoxy to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 711389-S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
711389-S has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a beta-adrenoceptor antagonist.
Biological Studies: It is used in biological research to study receptor binding and signal transduction pathways.
Pharmacological Research: The compound is investigated for its effects on cardiovascular and pulmonary systems.
Industrial Applications: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 711389-S involves its interaction with molecular targets such as beta-adrenoceptors. The compound binds to these receptors, inhibiting their activity and modulating physiological responses. This interaction affects various pathways, including those involved in cardiovascular and respiratory functions .
Comparison with Similar Compounds
4-(3-Isopropylamino-2-hydroxypropoxy)-2H-benzimidazol-2-one: This compound is an analogue with similar beta-adrenoceptor antagonist properties.
3-(3-Alkylamino-2-hydroxypropoxy)-derivatives of estratriene: These derivatives also exhibit beta-adrenoceptor blocking activity.
Uniqueness: 711389-S is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of functional groups allows for targeted interactions with beta-adrenoceptors, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
90742-91-9 |
|---|---|
Molecular Formula |
C17H22Cl3N3O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |
InChI Key |
DGLQZJPSOFSWLE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Key on ui other cas no. |
94899-83-9 |
Synonyms |
1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole 711389 S 711389-S S 1389 S-1389 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


